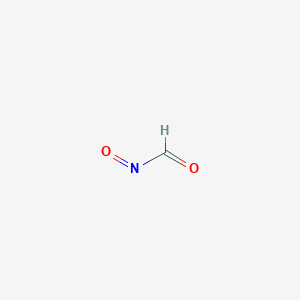
Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid is a derivative of D-ribose. It is commonly used as an intermediate in the synthesis of various bioactive compounds, including those containing arsenic. This compound is characterized by its unique structure, which includes an isopropylidene group protecting the hydroxyl groups at the 2 and 3 positions of the ribofuranosiduronic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid is typically synthesized from D-ribose. The synthesis involves the protection of the hydroxyl groups at the 2 and 3 positions with an isopropylidene group. This protection is achieved using acetone and an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors. The purification steps may include distillation, crystallization, and various chromatographic techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The isopropylidene group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic conditions, along with specific catalysts, are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and bioactive compounds.
Biology: The compound is utilized in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting metabolic disorders.
Mecanismo De Acción
The mechanism of action of Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid involves its interaction with specific molecular targets and pathways. The isopropylidene group protects the hydroxyl groups, allowing selective reactions at other positions. This protection is crucial for the synthesis of complex molecules, as it prevents unwanted side reactions. The compound’s effects are mediated through its conversion to active intermediates, which then participate in various biochemical pathways .
Comparación Con Compuestos Similares
Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid can be compared with other similar compounds, such as:
Methyl 2,3-O-isopropylidene-beta-L-ribofuranoside: This compound is an isomer with a different stereochemistry at the anomeric carbon.
Methyl 2,3-O-isopropylidene-alpha-D-ribofuranoside: This compound has an alpha configuration at the anomeric carbon.
Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: This compound lacks the uronic acid functionality.
The uniqueness of this compound lies in its specific structure, which includes both the isopropylidene protection and the uronic acid group. This combination makes it a valuable intermediate for synthesizing a wide range of bioactive compounds .
Propiedades
Fórmula molecular |
C9H14O6 |
|---|---|
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
(3aR,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C9H14O6/c1-9(2)14-4-5(7(10)11)13-8(12-3)6(4)15-9/h4-6,8H,1-3H3,(H,10,11)/t4-,5?,6+,8?/m0/s1 |
Clave InChI |
BTFKDZSYIKUCGF-BUEWLAHMSA-N |
SMILES isomérico |
CC1(O[C@@H]2[C@@H](O1)C(OC2C(=O)O)OC)C |
SMILES canónico |
CC1(OC2C(O1)C(OC2C(=O)O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



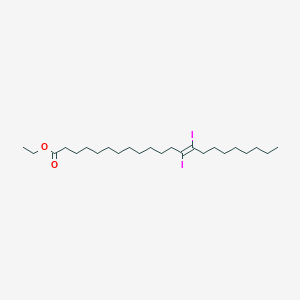
![2-[3-[[Cyano-(4-methoxyphenyl)methyl]amino]propylamino]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B14746116.png)
![(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide](/img/structure/B14746130.png)
![(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14746144.png)
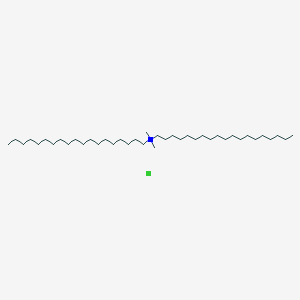
![6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl-](/img/structure/B14746163.png)


![2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol](/img/structure/B14746168.png)
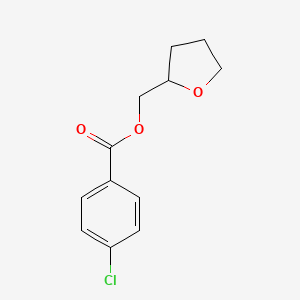
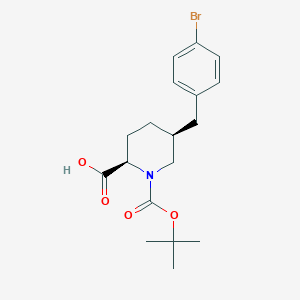
![3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one](/img/structure/B14746198.png)
